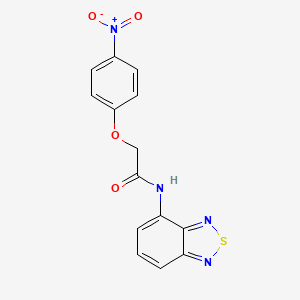![molecular formula C13H18FNO3 B5502992 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)
4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. The compound is notable for its unique molecular structure and has been explored in different chemical contexts.
Synthesis Analysis
The synthesis of compounds structurally similar to 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol involves complex organic synthesis methods. For instance, compounds with oxazaborolidine and triazolo[3,4-b]-1,3,4-thiadiazole structures have been synthesized using different organic reactions involving reagents like BH3-THF, sodium methoxide, and various catalysts (Margarita Tlahuextl et al., 2005) (Gülsüm Gündoğdu et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol often involves X-ray crystallography and spectroscopic methods. These studies help in understanding the geometric configuration and electronic structure, which are crucial for predicting the reactivity and properties of these molecules (Shi-Juan Li et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol often include nucleophilic substitutions and ring closure reactions. The presence of functional groups like fluorophenoxy and oxazepan rings can significantly influence the chemical reactivity and interaction with other molecules (A. Katritzky et al., 2001).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are determined using techniques like thermal analysis, solubility tests, and X-ray diffraction. These properties are essential for understanding the stability and applicability of the compound in different environments (M. Koparır et al., 2013).
Chemical Properties Analysis
The chemical properties of such compounds are explored through studies involving reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives. This analysis is crucial for applications in synthesis and material science (Pierre Vandurm et al., 2009).
Wissenschaftliche Forschungsanwendungen
Material Science and Polymer Technology
Research has shown that compounds with structures similar to 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol have been utilized in the synthesis of novel polymeric materials. For instance, poly(phenoxy-ketimine)s, possessing a conjugated bond system, have been prepared through oxidative polycondensation from monomers bearing hydroxyl and ketimine side groups. Such materials exhibit semiconducting properties, with potential applications in electronics due to their significant electrical conductivity and thermal stability (Demir et al., 2015). Additionally, polymer solar cells have benefited from the introduction of novel acceptor materials, enhancing their efficiency and performance, showcasing the impact of advanced materials research in renewable energy technologies (Cheng et al., 2014).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of compounds related to 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol have been investigated for their biological activities. For example, new quinazolinone-based derivatives were evaluated for their potent dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, demonstrating significant cytotoxic activity against various human cancer cell lines. This highlights the compound's potential as a lead structure in the development of anti-cancer agents (Riadi et al., 2021). Furthermore, the synthesis of novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2 λ5-oxazaphosphole 2-oxides, sulfides, and selenides, and their screening for antifungal and antibacterial activity, exemplify the broad spectrum of bioactivity exploration in compounds related to 4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol (Srinivasulu et al., 2007).
Eigenschaften
IUPAC Name |
4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-8-6-15-5-7-17-10-12(16)9-15/h1-4,12,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHEEIWDFBGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CCOC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenoxy)ethyl]-1,4-oxazepan-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)
![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)






![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)